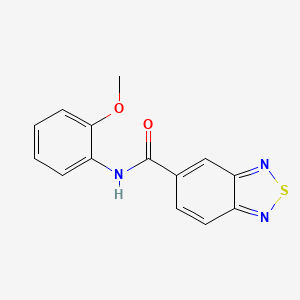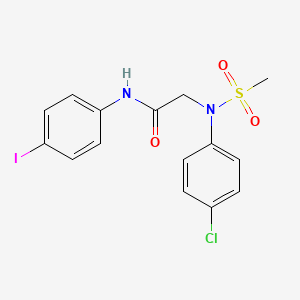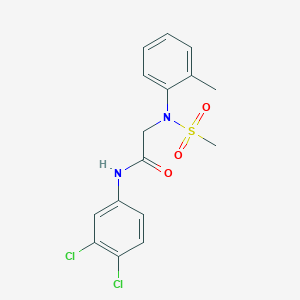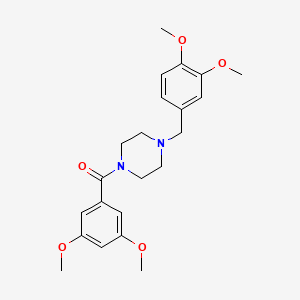![molecular formula C20H26N2O5S B3576216 1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3576216.png)
1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(2,3-Dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a 4-methoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 2,3-Dimethoxybenzyl Group: This step involves the nucleophilic substitution of the piperazine nitrogen with a 2,3-dimethoxybenzyl halide, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Introduction of the 4-Methoxyphenylsulfonyl Group: The final step involves the sulfonylation of the piperazine nitrogen with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine (TEA) or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 for nitration, Cl2 for chlorination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(2,3-Dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dimethoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine: Similar structure but with a methylphenyl group instead of a methoxyphenyl group.
Uniqueness
1-(2,3-Dimethoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is unique due to the presence of both methoxy groups and a sulfonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups may provide a distinct profile in terms of solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-25-17-7-9-18(10-8-17)28(23,24)22-13-11-21(12-14-22)15-16-5-4-6-19(26-2)20(16)27-3/h4-10H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUXLSJXECEKLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~2~-(4-methoxyphenyl)-N~1~-phenylglycinamide](/img/structure/B3576150.png)
![2-{5-CHLORO[(3,4-DIMETHOXYPHENYL)SULFONYL]-2-METHOXYANILINO}ACETIC ACID](/img/structure/B3576152.png)
![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3576164.png)


![ethyl [2-ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]acetate](/img/structure/B3576174.png)
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B3576180.png)
![N-(3-chlorophenyl)-N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]methanesulfonamide](/img/structure/B3576181.png)
![2,6-dimethoxy-4-{[4-(phenylacetyl)-1-piperazinyl]methyl}phenol](/img/structure/B3576206.png)
![1-(4-CHLOROBENZENESULFONYL)-4-[(3-METHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3576224.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperazine](/img/structure/B3576230.png)

![2,2-DIPHENYL-1-[4-(2-PYRIDYLMETHYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3576247.png)
